ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate
Description
Ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a triazolopyrimidine derivative characterized by a methyl group at position 3 of the triazole ring and an ethyl ester moiety at position 6 (Figure 1). This compound belongs to a broader class of heterocyclic molecules known for their diverse biological activities, including antiviral and enzyme-inhibitory properties. Its structure has been refined using tools like SHELXL, a widely employed program for small-molecule crystallography .
Properties
IUPAC Name |
ethyl 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3-17-6(15)4-14-5-10-8-7(9(14)16)11-12-13(8)2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHVYKQUOCJVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyrimidine ring with an ethyl acetate moiety. The presence of a methyl and keto group enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N6O2 |
| Molecular Weight | 236.23 g/mol |
| CAS Number | 1058432-66-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions yield compounds that demonstrate various biological activities.
Biological Activities
Research indicates that compounds within the triazolopyrimidine class often exhibit significant biological activities. Key areas of interest include:
- Antimicrobial Activity : this compound has shown promise against several microbial strains. For instance:
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair processes .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models by modulating cytokine release and inhibiting inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of various triazolopyrimidine derivatives against common pathogens. This compound exhibited notable activity against Bacillus cereus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound could induce apoptosis in cancer cells through caspase activation pathways . These findings suggest potential applications in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine family, including ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate, exhibit significant anticancer properties. These compounds are being investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, these compounds can halt the proliferation of cancer cells .
Mechanism of Action
The mechanism involves binding to the active site of CDK enzymes, thereby preventing their interaction with cyclins. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. This compound has shown efficacy against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes is a key factor in its antimicrobial action .
Several case studies have documented the efficacy of triazolopyrimidine derivatives in clinical settings:
- CDK Inhibition Studies : Clinical trials have demonstrated that compounds similar to ethyl 2-{3-methyl... can effectively inhibit CDK activity in tumor samples.
- Antimicrobial Trials : A study showed that derivatives exhibited potent activity against resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Modifications at Position 3: Methyl vs. Aryl/Benzyl Groups
The substituent at position 3 of the triazole ring significantly influences biological activity:
- Methyl group (target compound) : Provides moderate steric bulk and lipophilicity. Lacks the aromatic interactions critical for antiviral targeting.
- 4-Chlorobenzyl group (methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate): Enhances binding to viral nsP1 via π-π interactions, as seen in the MADTP series of CHIKV inhibitors .
- Aryl groups (e.g., 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7-ones): Essential for anti-CHIKV activity, with meta-substituted aryl rings improving potency by 10–100-fold compared to alkyl substituents .
Table 1: Impact of Position 3 Substituents on Antiviral Activity
| Substituent at Position 3 | Biological Activity (CHIKV EC₅₀) | Key Interactions |
|---|---|---|
| Methyl | >10 μM (inactive) | Limited target engagement |
| 4-Chlorobenzyl | ~1–5 μM | π-π stacking with nsP1 |
| 3,4-Dimethoxyphenyl | <0.5 μM | Enhanced hydrophobic and hydrogen bonding |
Ester vs. Amide Derivatives: Pharmacokinetic Implications
Replacing the ethyl ester with an amide group alters solubility, metabolic stability, and target affinity:
- Ethyl ester (target compound) : Higher lipophilicity improves membrane permeability but may reduce metabolic stability due to esterase susceptibility.
- Acetamide derivatives (e.g., N-(4-butylphenyl)-2-{3-methyl-7-oxo...}acetamide): Increased polarity enhances aqueous solubility and prolongs half-life. These derivatives are explored for CNS applications due to improved blood-brain barrier penetration .
Table 2: Physicochemical Properties of Ester vs. Amide Derivatives
| Compound | Molecular Weight | logP* | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl ester (target) | 280.27 | 1.8 | 0.12 |
| N-(2-Phenylethyl)acetamide derivative | 312.33 | 2.1 | 0.08 |
| N-(3-Chloro-4-fluorophenyl)acetamide | 336.71 | 2.5 | 0.05 |
*Calculated using fragment-based methods.
Preparation Methods
Reaction Mechanism and Substrate Design
The Huisgen cycloaddition involves reacting a pyrimidine-derived alkyne with an azide precursor under mild conditions (20–50°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Copper(I) iodide or tris(benzyltriazolylmethyl)amine (TBTA) complexes serve as catalysts, achieving regioselective 1,4-triazole formation. For ethyl 2-{3-methyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl}acetate, the alkyne component is typically ethyl propiolate, while the azide originates from 3-methyl-7-oxo-3H-pyrimidin-6-amine through diazotization.
Key Optimization Parameters:
Cyclocondensation of Amino Pyrimidines with Carboxylic Acid Derivatives
Cyclocondensation strategies exploit the reactivity of aminopyrimidine intermediates with carbonyl-containing reagents to assemble the triazolo-pyrimidine system.
Two-Step Synthesis via Thioamide Intermediates
-
Thioamide Formation: 6-Amino-3-methylpyrimidin-7-one reacts with ethyl chloroacetate in DMF to form a thioamide intermediate (Scheme 1).
-
Cyclization: Treatment with hydrazine hydrate in ethanol induces cyclodehydration, forming the triazole ring. Acidic workup (HCl/MeOH) isolates the product.
Representative Conditions:
Multi-Component Reactions (MCRs)
One-pot MCRs enhance synthetic efficiency by combining pyrimidine precursors, aldehydes, and amines.
p-TsOH-Catalyzed Four-Component Synthesis
A green protocol uses p-toluenesulfonic acid (p-TsOH) in aqueous media to condense:
-
3-Methyl-7-oxopyrimidine-6-carbaldehyde
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ammonium acetate
Advantages:
Post-Functionalization of Preformed Triazolo-Pyrimidines
Esterification of Carboxylic Acid Intermediates
Hydrolysis of the ethyl ester group followed by re-esterification allows side-chain modification:
-
Hydrolysis: NaOH (2M) in ethanol/water (1:1), 60°C, 3 hours.
-
Re-Esterification: Reaction with ethanol and H2SO4 catalyst under reflux.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuAAC | CuI/TBTA | DMF | 40 | 6 | 72 |
| Cyclocondensation | None | Ethanol | 80 | 8 | 78 |
| MCR | p-TsOH | Water | 100 | 4 | 87 |
| Post-Functionalization | H2SO4 | Ethanol | 78 | 12 | 68 |
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation: Copper catalysts and electron-withdrawing groups on pyrimidines direct 1,4-regioselectivity.
-
Byproduct Formation: Chromatographic purification (SiO2, CH2Cl2/MeOH) removes dimeric side products.
-
Scale-Up Limitations: MCRs offer superior atom economy but require precise stoichiometric control.
Analytical Characterization
Q & A
Q. What are the optimal synthetic routes for ethyl 2-{3-methyl-7-oxo-triazolopyrimidin-6-yl}acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. Key steps include cyclization and functional group coupling. For example, triazolopyrimidine cores are often synthesized via Huisgen cycloaddition or nucleophilic substitution, followed by esterification to introduce the ethyl acetate group .
- Critical Parameters :
- Temperature: 60–80°C for cyclization steps.
- Solvents: DMF or THF for solubility .
- Catalysts: Triethylamine for deprotonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
- Yield Optimization : Reaction progress should be monitored via TLC or HPLC to terminate reactions at peak conversion .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., triazole protons at δ 8.2–8.5 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected at m/z 292.08) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous bond-length and angle data .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays, targeting enzymes like COX-2 or thymidylate synthase, using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer : SAR studies require systematic modification of substituents and evaluation of activity trends:
- Core Modifications : Vary the triazole/pyrimidine substituents (e.g., methyl, fluorophenyl) to assess impact on binding .
- Side-Chain Engineering : Replace the ethyl acetate group with amides or thioethers to alter lipophilicity .
- Table 1: SAR Trends in Analogous Compounds
| Substituent (R) | Biological Activity (IC, μM) | Target |
|---|---|---|
| 3-Methyl | 12.4 (Antitumor) | Topo I |
| 4-Fluorophenyl | 8.9 (Antimicrobial) | DHFR |
| Benzylthio | 5.2 (Antithrombotic) | FXa |
| Data inferred from triazolopyrimidine analogs . |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .
- Purity Verification : Use HPLC (>95% purity) to exclude confounding impurities .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods predict binding modes and target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N3) .
Methodological Challenges and Solutions
Q. How can scale-up synthesis be achieved without compromising yield?
- Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) to reduce costs .
- Table 2: Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 95% |
| Key Issue | Solvent volume | Heat dissipation |
Q. What advanced techniques characterize its metabolic stability?
- Answer :
- LC-MS/MS : Quantify metabolite formation in liver microsomes (human/rat) .
- CYP450 Inhibition Assays : Fluorescent probes to assess isoform-specific interactions (e.g., CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
